molecular formula C20H24N2O4S2 B2694359 2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923471-96-9

2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2694359
CAS No.: 923471-96-9
M. Wt: 420.54
InChI Key: CPXXYPYTLAGNFH-UHFFFAOYSA-N
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Description

2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science

Preparation Methods

The synthesis of thiophene derivatives, including 2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, typically involves several key steps. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method allows for the formation of aminothiophene derivatives, which can then be further modified to introduce the benzylsulfonyl and propanamido groups.

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of microwave irradiation, specific catalysts, and controlled reaction environments to ensure efficient synthesis .

Chemical Reactions Analysis

2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. Thiophene derivatives often exert their effects by binding to enzymes or receptors, modulating their activity . The benzylsulfonyl and propanamido groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to 2-(3-(Benzylsulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide include other thiophene derivatives such as:

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3-benzylsulfonylpropanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-13-7-8-15-16(11-13)27-20(18(15)19(21)24)22-17(23)9-10-28(25,26)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXXYPYTLAGNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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